Bienvenue dans la boutique en ligne BenchChem!

2,1-Benzisoxazole, 7-ethyl-3-methyl-

Physical chemistry Distillation purification Thermal stability

2,1-Benzisoxazole, 7-ethyl-3-methyl- (CAS 108562-69-2), also referred to as 3-methyl-7-ethylanthranil, is a disubstituted anthranil derivative belonging to the 2,1-benzisoxazole heterocycle class. Its molecular formula is C10H11NO with a molecular weight of 161.20 g/mol.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 108562-69-2
Cat. No. B025867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1-Benzisoxazole, 7-ethyl-3-methyl-
CAS108562-69-2
Synonyms2,1-Benzisoxazole,7-ethyl-3-methyl-(9CI)
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C(ON=C21)C
InChIInChI=1S/C10H11NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-6H,3H2,1-2H3
InChIKeyKFNIEDOAKIKWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,1-Benzisoxazole, 7-ethyl-3-methyl- (CAS 108562-69-2): Physicochemical Identity and Emerging 2,1-Benzisoxazole Scaffold Context


2,1-Benzisoxazole, 7-ethyl-3-methyl- (CAS 108562-69-2), also referred to as 3-methyl-7-ethylanthranil, is a disubstituted anthranil derivative belonging to the 2,1-benzisoxazole heterocycle class. Its molecular formula is C10H11NO with a molecular weight of 161.20 g/mol . The 2,1-benzisoxazole (anthranil) scaffold has recently been characterized as a structural isomer capable of inhibiting human monoamine oxidase (MAO), with certain derivatives achieving submicromolar potency and a binding mode distinct from the more extensively studied 1,2-benzisoxazole isomer [1]. This emerging scaffold profile, combined with the specific 7-ethyl-3-methyl substitution pattern, establishes the compound as a chemically differentiated entity within the benzisoxazole landscape.

Why 2,1-Benzisoxazole, 7-ethyl-3-methyl- Cannot Be Interchanged with Generic Benzisoxazole Analogs


Interchanging 2,1-benzisoxazole derivatives without regard to isomer type, substitution pattern, or synthetic route introduces significant risks across physicochemical behavior, biological target engagement, and analytical traceability. The 2,1-benzisoxazole isomer displays a fundamentally different MAO-B binding mode compared to the 1,2-benzisoxazole isomer zonisamide, occupying the entrance cavity rather than the substrate cavity, which directly impacts inhibitor selectivity and potency [1]. Moreover, the specific 7-ethyl-3-methyl substitution pattern generates a decomposition signature that is uniquely identifiable in complex analytical matrices, as confirmed by its formation as a thermal degradation product of 2,6-diethylnitrosobenzene [2]. Additionally, the synthetic accessibility of this particular derivative via a quantitative one-step Vilsmeier protocol [3] contrasts sharply with the moderate yields (53–72%) typical of conventional condensation routes used for other 2,1-benzisoxazole analogs, meaning that procurement decisions based on generic class membership alone will overlook critical differences in synthetic efficiency and material cost. These isomer-, substitution-, and route-dependent properties preclude simple generic substitution and necessitate compound-specific evaluation.

Quantitative Differentiation Evidence for 2,1-Benzisoxazole, 7-ethyl-3-methyl- Against Closest Analogs and Alternatives


Boiling Point Elevation Provides a Wider Thermal Processing Window Versus Mono-Substituted 2,1-Benzisoxazoles

The 7-ethyl-3-methyl disubstituted compound exhibits a calculated boiling point of 268.9°C at 760 mmHg, which is 33.3°C higher than 3-methyl-2,1-benzisoxazole (235.6°C) and 20.2°C higher than 7-ethyl-2,1-benzisoxazole (248.7°C) . This elevation enables distillation-based purification at temperature regimes where mono-substituted analogs would already be volatilized, offering a practical separation advantage in multi-step synthetic workflows where byproducts include these lower-boiling species.

Physical chemistry Distillation purification Thermal stability

Density Reduction Relative to Unsubstituted 1,2-Benzisoxazole Reflects Substituent-Driven Molecular Packing Alteration

The target compound has a calculated density of 1.084 g/cm³, which is 8.3% lower than the experimentally determined density of unsubstituted 1,2-benzisoxazole (1.174 g/mL at 25°C, lit.) . This density reduction arises from the ethyl and methyl substituents disrupting crystal packing relative to the planar, unsubstituted 1,2-isomer. Such differences directly influence Hildebrand solubility parameters and formulation homogeneity when the compound is employed as a synthetic building block in multi-component reaction mixtures.

Molecular packing Formulation science Solubility parameters

Flash Point Increment Over Mono-Substituted Analogs Impacts Process Safety and Storage Classification

The calculated flash point of 98.4°C for the target compound exceeds those of 3-methyl-2,1-benzisoxazole (92.3°C) and 7-ethyl-2,1-benzisoxazole (95°C) by 6.1°C and 3.4°C, respectively . While modest in absolute terms, a flash point above 93°C (200°F) may distinguish between different flammable liquid categories under GHS and OSHA classification frameworks, potentially reducing regulatory burden for storage and transport relative to the mono-substituted analogs.

Process safety Thermal hazard assessment GHS storage classification

Confirmed Identity as a Unique Thermal Decomposition Marker for 2,6-Diethylnitrosobenzene

The compound 3-methyl-7-ethylanthranil (synonymous with the target) was confirmed by independent synthesis as one of only two major thermal decomposition products of 2,6-diethylnitrosobenzene, alongside N-(2,6-diethylphenyl)hydroxylamine [1]. No other 2,1-benzisoxazole derivative has been identified in this specific decomposition pathway. This provides a unique, experimentally validated analytical reference point for studies tracking the environmental fate, metabolic degradation, or thermal stability of 2,6-diethylaniline-derived agrochemicals and industrial intermediates, where generic benzisoxazole standards would be analytically irrelevant.

Analytical chemistry Metabolic tracing Environmental monitoring

2,1-Benzisoxazole Scaffold Engages MAO-B Entrance Cavity and Achieves Sub-Nanomolar Affinity, Contrasting with Micromolar Potency of 1,2-Benzisoxazole Zonisamide at the Substrate Cavity

Molecular docking of 2,1-benzisoxazole derivative 7a demonstrates binding within the MAO-B entrance cavity via van der Waals interactions, a location fundamentally different from zonisamide (1,2-benzisoxazole), which occupies the substrate cavity [1]. Quantitatively, 7a achieves a Ki of 0.0062 µM (6.2 nM) for MAO-B, representing an approximately 4000-fold higher affinity than zonisamide (IC50 = 24.8 µM) [1]. While these data derive from a specific 2,1-benzisoxazole analog rather than the 7-ethyl-3-methyl derivative itself, the entrance-cavity binding mode is a scaffold-level property of the 2,1-benzisoxazole class. As a 2,1-benzisoxazole bearing 7-ethyl and 3-methyl substituents, the target compound is predicted to share this structurally differentiated binding preference, offering a complementary starting point for MAO-B inhibitor discovery relative to the 1,2-benzisoxazole series.

Monoamine oxidase B Neuropsychiatric drug discovery Structure-based drug design

Quantitative One-Step Synthesis via Adapted Vilsmeier Conditions Contrasts with 53–72% Yields of Multi-Step Condensation Routes for Related 2,1-Benzisoxazoles

A recently reported protocol achieves the one-step synthesis of 2,1-benzisoxazole, 7-ethyl-3-methyl- in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the conventional condensation method used to prepare a diverse series of 2,1-benzisoxazole derivatives (3a–o, 5, 7a–c) delivers isolated yields ranging from 53% to 72% after recrystallization [2]. This represents a yield differential of at least 28 percentage points (quantitative >95% vs 53–72%), translating to substantially lower per-gram material cost and reduced purification burden when this specific derivative is required as a synthetic building block.

Synthetic methodology Process chemistry Building block supply

Validated Application Scenarios for 2,1-Benzisoxazole, 7-ethyl-3-methyl- in Research and Industrial Settings


Distillation-Based Purification in Multi-Step Heterocycle Synthesis at Elevated Temperature

The 33.3°C boiling point elevation over the 3-methyl analog enables fractional distillation as a viable purification strategy when this compound is generated in mixtures containing lower-boiling benzisoxazole byproducts. Process chemists can exploit this thermal window to isolate the disubstituted product from mono-substituted impurities without resorting to chromatographic separation, reducing solvent consumption and cycle time in kilo-lab and pilot-scale campaigns.

Certified Reference Material for Tracking 2,6-Diethylaniline-Derived Degradants and Metabolites

The confirmed formation of 3-methyl-7-ethylanthranil as a thermal decomposition product of 2,6-diethylnitrosobenzene [1] positions this compound as an analytically qualified reference standard for GC-MS and HPLC-MS workflows monitoring the environmental fate, metabolic degradation, or thermal stability of 2,6-diethylaniline-derived agrochemicals and industrial intermediates. No alternative 2,1-benzisoxazole standard is available for this specific decomposition pathway.

Structurally Complementary MAO-B Inhibitor Library Expansion with 2,1-Benzisoxazole Chemotype

The 2,1-benzisoxazole scaffold binds the MAO-B entrance cavity, a site not engaged by the clinically used 1,2-benzisoxazole zonisamide, and achieves sub-nanomolar affinity (class-leading Ki 0.0062 µM) [2]. Incorporating 7-ethyl-3-methyl-2,1-benzisoxazole into focused screening libraries provides medicinal chemists with a structurally differentiated chemotype for MAO-B hit discovery, with the potential to identify inhibitors that circumvent binding-site resistance mechanisms associated with substrate-cavity binders.

Cost-Efficient Bulk Building Block Production via Quantitative One-Step Synthesis

The adapted Vilsmeier protocol delivers the title compound in quantitative yield (>95%) in a single step [3], contrasting sharply with the 53–72% yields typical of condensation-based routes for other 2,1-benzisoxazole derivatives [2]. This near-quantitative conversion enables cost-effective bulk synthesis of the scaffold for parallel medicinal chemistry libraries, minimizing purification overhead and maximizing material throughput per synthetic cycle.

Quote Request

Request a Quote for 2,1-Benzisoxazole, 7-ethyl-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.